molecular formula C12H14N2O2 B1361320 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81448-48-8

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Numéro de catalogue: B1361320
Numéro CAS: 81448-48-8
Poids moléculaire: 218.25 g/mol
Clé InChI: CQNUHMHESISBRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81448-48-8) is a fused bicyclic heterocyclic compound with a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. It is characterized by methyl groups at the 2- and 7-positions of the imidazo[1,2-a]pyridine scaffold and an ethyl ester at the 3-position. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing antimycobacterial and antitubercular agents . Its synthesis typically involves condensation of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and derivatization .

Propriétés

IUPAC Name

ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNUHMHESISBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350546
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81448-48-8
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Des Réactions Chimiques

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Synthesis of Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of this compound typically involves the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate. This reaction yields the desired heterocyclic scaffold with good efficiency (up to 78% yield) . Subsequent hydrolysis and coupling reactions further modify the compound to enhance its biological properties.

Antituberculosis Activity

This compound has been evaluated for its antituberculosis (anti-TB) properties. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis strains, including drug-resistant variants. For example, a study reported minimum inhibitory concentration (MIC) values of ≤1 μM for several derivatives against various TB strains .

Table 1: Antituberculosis Activity of this compound Derivatives

CompoundMIC (μM)Activity Against
Ethyl 2,7-dimethyl...≤1Multi-drug resistant TB
Derivative A≤0.5Non-replicating TB
Derivative B≤0.8Replicating TB

Other Biological Activities

In addition to anti-TB properties, the compound has shown promise as an antimicrobial agent against a range of pathogens. Studies have indicated activities against bacteria and fungi, highlighting its potential as a broad-spectrum antimicrobial .

Case Study 1: Antituberculosis Screening

A collaborative study involving Dow AgroScience screened various imidazo[1,2-a]pyridine derivatives for their ability to inhibit Mtb. The screening identified this compound as a candidate for further optimization due to its unique scaffold and moderate activity against H37Rv-TB .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Researchers conducted a structure-activity relationship analysis to optimize the efficacy of this compound derivatives. By modifying substituents on the imidazole ring and evaluating their biological activity, they identified key structural features that enhance anti-TB potency .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl Substitution Patterns

Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81438-51-9)
  • Structure : Methyl groups at 2- and 6-positions.
  • Properties: Melting Point: Not reported; commercial purity 99.96% . Applications: Used in structure-activity relationship (SAR) studies for antitumor agents .
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 21801-79-6)
  • Structure : Methyl groups at 2- and 5-positions.
  • Reactivity : Reacts regioselectively with N-chlorosuccinimide (NCS) to form chloromethyl or dihydroimidazo derivatives, depending on solvent .

Heterocycle Variations: Pyridine vs. Pyrimidine

Benzyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate (Compound 13)
  • Structure : Pyrimidine core instead of pyridine.
  • Activity : Exhibits antitubercular activity against Mycobacterium tuberculosis (Mtb) but with lower potency than pyridine-based analogs .
  • Synthesis: Prepared in one step via benzyl 2-bromo-3-oxobutanoate condensation, yielding 46–75% .

Ester Group Modifications

Benzyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
  • Structure : Benzyl ester instead of ethyl ester.
  • Impact : Increased lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the ethyl ester .

Carboxamide Derivatives

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
  • Synthesis : Derived from hydrolysis of the ethyl ester to the carboxylic acid (compound 10) , followed by amidation .
  • Activity : Demonstrated superior anti-mycobacterial activity (MIC < 1 µg/mL) compared to ester precursors .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS No. Molecular Weight Melting Point (°C) Purity (%) Key Application
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate 81448-48-8 218.25 59–61 99.57 Antimycobacterial agents
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate 81438-51-9 218.25 Not reported 99.96 Antitumor SAR studies
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 81438-53-1 190.20 161–163 ≥98 Intermediate for amides

Activité Biologique

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its biological activities against various pathogens, particularly Mycobacterium tuberculosis (Mtb). This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate, yielding a high percentage of the desired product .

The biological activity of this compound primarily involves its interaction with specific molecular targets within the mycobacterial cell. Notably, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), which plays a crucial role in mycobacterial energy metabolism. This interaction disrupts the electron transport chain in Mtb, leading to impaired energy production and ultimately bacterial death .

In Vitro Studies

Several studies have demonstrated the potent antituberculosis activity of this compound. In vitro evaluations showed that this compound exhibits significant activity against both replicating and non-replicating strains of Mtb. The minimum inhibitory concentration (MIC) values for various derivatives in this class were found to be as low as 1 μM against drug-resistant strains .

Table 1: Antituberculosis Activity of this compound Derivatives

CompoundMIC (μM)Activity Type
This compound≤1Against drug-resistant Mtb
Compound 5b12.5Active against H37Rv strain
Compound 5d12.5Active against H37Rv strain
Compound 5e12.5Active against H37Rv strain

Case Studies

In a notable study published in Nature, researchers evaluated a series of imidazo[1,2-a]pyridine derivatives for their antituberculosis properties. This compound was highlighted for its selectivity and effectiveness against multi-drug resistant strains of Mtb. The study indicated that this compound could serve as a lead structure for developing new anti-TB agents .

Another investigation focused on the transcriptional profiling of Mtb treated with this compound. The results suggested that it influences gene expression related to stress responses and metabolic pathways in Mtb, providing insights into its mode of action and potential resistance mechanisms .

Broader Biological Activities

Beyond its antituberculosis properties, this compound has been explored for other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
  • Enzyme Inhibition : The compound has been utilized in studies examining enzyme inhibition and protein interactions within cellular systems .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing functional groups at the C-3 position of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate while maintaining purity?

  • Methodological Answer : The Friedel-Crafts acylation method is optimal for functionalizing the C-3 position. Use a Lewis acid catalyst (e.g., AlCl₃) in a homogeneous reaction setup to avoid side products. Key parameters include:

  • Catalyst loading : Adjust to balance reactivity and purity.
  • Solvent selection : Acetonitrile (CH₃CN) is preferred for solubility and reaction efficiency.
  • Temperature control : Room temperature or mild heating (e.g., 40–60°C) minimizes decomposition.
    This approach ensures high yields (>80%) and avoids heterogeneous mixtures, which complicate purification .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl and ethyl groups).
  • IR spectroscopy : Key peaks include ester C=O (~1700 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₃N₂O₂ requires [M+H]⁺ = 205.0972).
  • Melting point analysis : Compare with literature values (e.g., analogs exhibit mp 170–175°C) .

Advanced Research Questions

Q. What methodological considerations are critical when designing conjugates of this compound for antitubercular applications?

  • Methodological Answer : To enhance antimycobacterial activity:

Hydrolysis of the ethyl ester : Use LiOH in ethanol to generate the carboxylic acid intermediate.

Conjugation with cinnamamide derivatives : Employ bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) and NEt₃ for amide bond formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure conjugates.
Monitor reaction progress via TLC and optimize yields (reported: 59–75% for similar steps) .

Q. How can computational chemistry be integrated to predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Molecular docking : Simulate binding to bacterial targets (e.g., Klebsiella pneumoniae enzymes) to prioritize derivatives for synthesis.
  • In vitro validation : Compare computational predictions with MIC (Minimum Inhibitory Concentration) assays .

Q. What experimental approaches resolve contradictions in biological activity data among structurally similar imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Comparative SAR studies : Systematically vary substituents (e.g., methyl vs. phenyl groups) and assess anti-TB or antitumor activity.
  • Statistical analysis : Use ANOVA or regression models to identify structural determinants of activity.
  • Crystallography : Resolve 3D structures of target-bound derivatives to explain binding affinity discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.